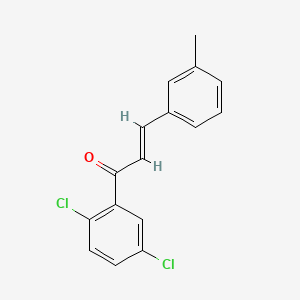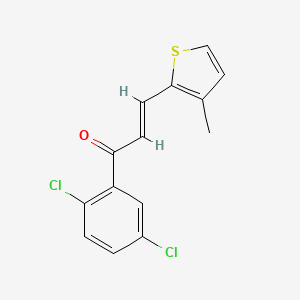
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one, also known as 2,5-Dichloro-3-methylphenylprop-2-en-1-one, is a chemical compound consisting of a dichlorophenyl group attached to a methylphenyl group. This compound has been studied for its potential use in various scientific research applications, including synthesis methods, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one-3-methylphenylprop-2-en-1-one is a useful compound for scientific research applications. It has been used in the synthesis of various compounds, including the synthesis of the anti-inflammatory agent flumethasone. It has also been used in the synthesis of the anti-cancer drug lapatinib. In addition, it has been used in the synthesis of various other compounds, such as the anticonvulsant drug topiramate.
Mécanisme D'action
The exact mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one-3-methylphenylprop-2-en-1-one is not yet fully understood. However, it is believed that this compound has an effect on the activity of enzymes involved in the synthesis of various compounds, including the synthesis of the anti-inflammatory agents flumethasone and lapatinib, as well as the anticonvulsant drug topiramate.
Biochemical and Physiological Effects
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one-3-methylphenylprop-2-en-1-one has been studied for its potential biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory and anti-cancer effects, as well as anticonvulsant effects. In addition, it has been shown to have anti-bacterial and anti-viral effects.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one-3-methylphenylprop-2-en-1-one has several advantages and limitations for use in lab experiments. One of the main advantages is that it is a relatively inexpensive compound to synthesize. In addition, it is a relatively stable compound, making it ideal for use in lab experiments. However, it is also a relatively toxic compound, and it should be handled with caution in the laboratory.
Orientations Futures
There are several potential future directions for the use of (2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one-3-methylphenylprop-2-en-1-one in scientific research. One potential direction is the development of new synthesis methods for the production of this compound. In addition, further research into its biochemical and physiological effects could lead to the development of new drugs or treatments. Finally, further research into its mechanism of action could lead to a better understanding of its effects on enzymes involved in the synthesis of various compounds.
Méthodes De Synthèse
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one-3-methylphenylprop-2-en-1-one can be synthesized through a variety of methods. One of the most commonly used methods is the reaction of 2,5-dichlorobenzaldehyde with 3-methylphenylmagnesium bromide in a mixture of dichloromethane and tetrahydrofuran. This reaction produces the desired compound in high yields. Other methods of synthesis include the reaction of 2,5-dichlorobenzaldehyde with 3-methylphenylmagnesium iodide in a mixture of dichloromethane and tetrahydrofuran, or the reaction of 2,5-dichlorobenzaldehyde with 3-methylphenylmagnesium chloride in a mixture of dichloromethane and tetrahydrofuran.
Propriétés
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c1-11-3-2-4-12(9-11)5-8-16(19)14-10-13(17)6-7-15(14)18/h2-10H,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSUOFDKPFAVTO-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethylphenyl)prop-2-en-1-one](/img/structure/B6346271.png)











